Introduction: The Unique Utility of a Heterobifunctional Crosslinker
Introduction: The Unique Utility of a Heterobifunctional Crosslinker
An In-Depth Technical Guide to 3-Maleimidopropiohydrazide Trifluoroacetate (MPH-TFA) for Advanced Bioconjugation
In the landscape of bioconjugation chemistry, the ability to selectively and efficiently link distinct molecular entities is paramount. 3-Maleimidopropiohydrazide Trifluoroacetate (MPH-TFA) emerges as a powerful tool for researchers, scientists, and drug development professionals, offering a unique heterobifunctional architecture designed for sequential or orthogonal conjugation strategies.[1] As a water-soluble reagent, it bridges the gap between sulfhydryl- and carbonyl-containing molecules, a capability that is particularly crucial in the sophisticated assembly of antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[2][3]
This guide provides a deep dive into the core chemical properties, reaction mechanisms, and field-proven applications of MPH-TFA. Moving beyond a simple recitation of facts, we will explore the causality behind experimental choices, offering insights grounded in practical application to empower robust and reproducible results in your laboratory.
Core Physicochemical Properties of MPH-TFA
The efficacy of any crosslinker begins with its fundamental properties. MPH-TFA is a white solid whose structure is defined by a thiol-reactive maleimide group and a carbonyl-reactive hydrazide moiety, separated by a short propane spacer.[2] The trifluoroacetate (TFA) counterion is not merely incidental; it significantly enhances the compound's solubility in aqueous buffers and polar organic solvents, a critical feature for biocompatibility.[2][4]
| Property | Value | Source |
| Synonyms | N-(β-Maleimidopropionic acid)hydrazide trifluoroacetate, MPH | [1][2] |
| CAS Number | 359436-61-6 | [2] |
| Molecular Formula | C₇H₉N₃O₃ · C₂HF₃O₂ | [1] |
| Molecular Weight | 297.19 g/mol | [1][5] |
| Appearance | White Solid | [6] |
| Melting Point | 120-123 °C | [6] |
| Solubility | Miscible with water; Soluble in polar organic solvents (e.g., DMSO, DMF) | [2][4] |
| Storage | Store at -20°C under an inert atmosphere to preserve reactivity. | [2] |
Mechanism of Action: A Tale of Two Chemistries
The utility of MPH-TFA is rooted in its two distinct reactive functionalities, which can be addressed under different reaction conditions, allowing for controlled, stepwise conjugations.
The Maleimide-Thiol Reaction (Michael Addition)
The maleimide group is highly specific for sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable covalent thioether bond (specifically, a thiosuccinimide linkage).[7]
-
Optimal pH: This reaction is most efficient in the pH range of 6.5 to 7.5.[7] Below pH 6.5, the thiol is largely protonated and less nucleophilic, slowing the reaction rate. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the reaction with primary amines (e.g., lysine) begins to compete, reducing specificity.[8][9] Therefore, maintaining a neutral pH is a critical parameter for success.
-
Kinetics: The reaction is typically rapid, often reaching completion within 1-2 hours at room temperature.[10]
The Hydrazide-Carbonyl Reaction (Hydrazone Formation)
The hydrazide group reacts with carbonyls (aldehydes and ketones) to form a hydrazone bond. This reaction is particularly valuable for conjugating molecules to glycoproteins that have been oxidized to generate aldehyde groups, or to payloads functionalized with a carbonyl.
-
pH-Dependence and Cleavability: This condensation reaction is catalyzed by mild acid, typically proceeding optimally at a pH between 4.5 and 6.0.[2] A key feature of the resulting hydrazone bond is its pH-sensitivity; it is relatively stable at neutral pH but is susceptible to cleavage under acidic conditions (pH 5-6).[2] This attribute is masterfully exploited in drug delivery systems designed to release a payload within the acidic microenvironment of a tumor or inside the endosomes of a cell.[2]
Figure 1: Dual reactivity of MPH-TFA.
Experimental Protocols: From Theory to Practice
The true value of a reagent is demonstrated in its application. Here, we outline a detailed, two-stage protocol for the creation of an Antibody-Drug Conjugate (ADC), a primary application for MPH-TFA.
Workflow: Two-Stage ADC Synthesis
This workflow exemplifies the power of MPH-TFA's heterobifunctional nature. First, the payload (drug) containing a carbonyl group is attached to the hydrazide moiety of MPH-TFA. In the second stage, this activated linker-payload construct is conjugated to the thiol groups of a reduced antibody.
Figure 2: Experimental workflow for ADC synthesis using MPH-TFA.
Detailed Protocol: Two-Stage Antibody-Drug Conjugation
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
3-Maleimidopropiohydrazide Trifluoroacetate (MPH-TFA)
-
Carbonyl-containing cytotoxic drug/payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffers: Sodium Acetate Buffer (100 mM, pH 5.0), Phosphate Buffered Saline (PBS, 100 mM phosphate, 150 mM NaCl, pH 7.2) with 2 mM EDTA
-
Purification columns (e.g., desalting columns, RP-HPLC, SEC-HPLC)
Stage 1: Activation of Payload with MPH-TFA
-
Rationale: This initial step creates the reactive intermediate. The reaction is performed in an acidic buffer to facilitate hydrazone bond formation.
-
Procedure: a. Dissolve the carbonyl-containing payload in a minimal volume of DMSO. b. Dissolve a 1.5-fold molar excess of MPH-TFA in Sodium Acetate Buffer. c. Add the payload solution to the MPH-TFA solution. The final concentration of organic solvent (DMSO) should ideally be below 10% to maintain buffer integrity. d. Incubate the reaction for 4-6 hours at room temperature, protected from light. e. Monitor the reaction by LC-MS to confirm the formation of the maleimide-activated payload. f. Purify the product using reverse-phase HPLC (RP-HPLC) to remove unreacted starting materials. Lyophilize the collected fractions to obtain the purified intermediate.
Stage 2: Conjugation to Antibody
-
Rationale: The interchain disulfide bonds of the antibody are selectively reduced to generate free thiols for conjugation. TCEP is often preferred as it is a non-thiol-based reducing agent, avoiding interference with the subsequent maleimide reaction. A neutral pH is critical for the maleimide-thiol reaction.
-
Procedure: a. Prepare the mAb at a concentration of 5-10 mg/mL in PBS with EDTA. The EDTA chelates trace metals that can catalyze re-oxidation of thiols. b. Add a 5 to 10-fold molar excess of TCEP to the antibody solution. c. Incubate for 1-2 hours at 37°C to achieve partial reduction of interchain disulfides. d. Immediately remove the excess TCEP using a desalting column (size-exclusion chromatography) equilibrated with the PBS/EDTA reaction buffer. This step is crucial to prevent TCEP from reacting with the maleimide. e. Dissolve the purified maleimide-activated payload from Stage 1 in DMSO. f. Add a 5 to 8-fold molar excess of the activated payload over the antibody to the reduced mAb solution. g. Incubate for 1-2 hours at room temperature or 4°C overnight. h. (Optional Quenching): Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. i. Purify the final ADC from unconjugated payload and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Analytical Characterization of Conjugates
Verifying the successful synthesis and purity of the bioconjugate is a non-trivial but essential step. A multi-pronged analytical approach is required to characterize these heterogeneous molecules.[11]
| Analytical Technique | Purpose | Key Insights |
| Hydrophobic Interaction Chromatography (HIC) | Determination of Drug-to-Antibody Ratio (DAR) | Separates antibody species based on the number of conjugated drug molecules. Allows for quantification of the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[12][13] |
| Size-Exclusion Chromatography (SEC-HPLC) | Assessment of Aggregation and Purity | Separates molecules based on size. Used to quantify high molecular weight species (aggregates) and remove unconjugated small molecule reagents.[13][14] |
| Reverse-Phase HPLC (RP-HPLC) | Analysis of Antibody Chains | Often performed after reducing the ADC to its light and heavy chains. Can resolve chains with different numbers of conjugated payloads, confirming conjugation sites.[12] |
| Mass Spectrometry (MS) | Mass Verification and Identification | Provides precise mass measurement of the intact ADC or its subunits (light/heavy chains) to confirm successful conjugation and determine the exact mass shift corresponding to the attached linker-payload.[15][16][17] |
Critical Considerations & Troubleshooting
-
Maleimide Hydrolysis: The maleimide ring can hydrolyze, especially at pH > 7.5, rendering it unreactive towards thiols. It is imperative to prepare maleimide-activated reagents fresh and use them promptly. Reactions should be conducted within the recommended pH range.
-
Retro-Michael Reaction and Thiol Exchange: The thiosuccinimide bond formed between the maleimide and cysteine is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo.[18] This can lead to premature drug release and off-target toxicity. While MPH-TFA forms a standard thiosuccinimide linkage, awareness of this potential instability is crucial. Novel maleimide derivatives are being developed to improve conjugate stability.[19][20]
-
Solubility Issues: While MPH-TFA itself is water-soluble, the payload it carries may be highly hydrophobic. Care must be taken during the conjugation reaction to avoid precipitation, often by controlling the percentage of organic co-solvent (like DMSO or DMF) in the aqueous buffer.
Conclusion
3-Maleimidopropiohydrazide Trifluoroacetate is a versatile and enabling tool in the bioconjugation scientist's arsenal. Its dual reactivity allows for the elegant and controlled assembly of complex biomolecules, most notably in the construction of antibody-drug conjugates. By understanding its core chemical properties, mastering the pH-dependent reaction mechanisms, and employing rigorous analytical characterization, researchers can leverage MPH-TFA to its full potential, driving forward the development of next-generation targeted therapeutics and diagnostics.
References
-
CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]
-
CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis. Retrieved from [Link]
-
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. Retrieved from [Link]
-
Yan, B., et al. (2019). Detection and Quantification of Free Sulfhydryls in Monoclonal Antibodies Using Maleimide Labeling and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(10), 2146–2155. Retrieved from [Link]
-
Streb, J., et al. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 21(36), 12646-12650. Retrieved from [Link]
-
CASSS. (2022). Free Thiol Quantification of Antibodies and Antibody Drug Conjugates by Maleimide-Labeling and LC-MS Analysis. Retrieved from [Link]
-
Profacgen. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]
-
Badescu, G., et al. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Chemical Communications, 50(64), 8963-8966. Retrieved from [Link]
-
Zhang, D., et al. (2021). Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index. Acta Pharmaceutica Sinica B, 11(11), 3584-3595. Retrieved from [Link]
-
UCL Discovery. (2017). Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near homogeneous antibody-drug conjugate. Retrieved from [Link]
-
Khetan, S., & Peyton, S. R. (2018). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Acta Biomaterialia, 70, 148-158. Retrieved from [Link]
-
Fekete, S., et al. (2019). High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. Journal of Pharmaceutical and Biomedical Analysis, 174, 56-64. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Antibody-drug conjugate (ADC) in clinical application. Retrieved from [Link]
-
Wakankar, A. A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-72. Retrieved from [Link]
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
-
MDPI. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. Retrieved from [Link]
-
Khetan, S., & Peyton, S. R. (2018). Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. Acta Biomaterialia, 70, 148-158. Retrieved from [Link]
-
North, A. J., et al. (2016). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 7(2), 353-366. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]
-
Wawrzynczak, D., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3439. Retrieved from [Link]
-
ResearchGate. (2013). An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) ChemInform Abstract: 1-Methylimidazolium Trifluoroacetate [Hmim]Tfa: Mild and Efficient Broensted Acidic Ionic Liquid for Hantzsch Reaction under Microwave Irradiation. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium trifluoroacetate. Retrieved from [Link]
Sources
- 1. 3-Maleimidopropionic Acid Hydrazonium Trifluoroacetic Acid… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Free Thiol Quantification of Antibodies and Antibody Drug Conjugates by Maleimide-Labeling and LC-MS Analysis - Mass Spec 2022 - Sharing Science Solutions [ondemand.casss.org]
- 18. creativepegworks.com [creativepegworks.com]
- 19. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
